molecular formula C16H18N4O2 B2772271 3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 571161-24-5

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2772271
CAS No.: 571161-24-5
M. Wt: 298.346
InChI Key: BVJSZBTUHSBXOM-UHFFFAOYSA-N
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Description

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes benzyl and butyl substituents, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of a suitable purine precursor, followed by the introduction of benzyl and butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding purine derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives

Scientific Research Applications

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Biology: This compound is used in biochemical studies to investigate the role of purines in cellular processes and enzyme interactions.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.

Mechanism of Action

The mechanism of action of 3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the purine ring.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-benzyl-7-butyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific benzyl and butyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable subject for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-7-butylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-3-9-19-11-17-14-13(19)15(21)18-16(22)20(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSZBTUHSBXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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